Aromaticin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h4-5,8,10-12H,2,6-7H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSDUQKWVVZIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1C=CC3=O)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874676 | |
| Record name | AROMATICIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5945-42-6 | |
| Record name | AROMATICIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of Aromaticin
Botanical Sources of Aromaticin
This compound has been isolated from several botanical sources, highlighting its distribution in specific plant genera.
This compound has been isolated from the aerial parts of Inula hupehensis. nih.govzfin.orgebi.ac.ukechemi.comchemicalbook.com This plant is recognized as a natural source of this sesquiterpene lactone. nih.gov
Helenium aromaticum has been identified as a source of this compound. It was isolated from this Chilean plant alongside other sesquiterpene lactones like helenalin, mexicanin I, and aromatin. researchgate.netcore.ac.ukdntb.gov.uascielo.org.mx
This compound has also been isolated from Helenium amarum. nih.govresearchgate.netscite.aiacs.orgacs.org Investigations into the ethanolic extract of the leaves of H. amarum have shown the presence of this compound along with other sesquiterpenes such as mexicanin I, tenulin, and amaralin. researchgate.netscite.aiacs.org
Beyond Inula hupehensis, Helenium aromaticum, and Helenium amarum, this compound has been reported in the LOTUS natural products occurrence database, indicating its potential presence in other species, although specific details were not immediately available in the search results. nih.gov Sesquiterpene lactones in general are commonly found in plants of the Asteraceae family. nih.gov
Methodological Advances in Natural Product Isolation for Sesquiterpene Lactones
The isolation of natural products, including sesquiterpene lactones like this compound, often involves various chromatographic techniques. Traditional methods such as silica (B1680970) gel column chromatography and preparative thin-layer chromatography (PTLC) have been successfully used to separate these compounds from plant extracts. researchgate.net High-speed counter-current chromatography (HSCCC) is another technique that has been employed for the isolation and purification of sesquiterpene lactones from plant sources. bioline.org.br This method can be rapid and effective. bioline.org.br High-performance liquid chromatography (HPLC), including semi-preparative HPLC, is also a common method for the purification and analysis of sesquiterpene lactones. researchgate.netbioline.org.br
Extraction methods often involve the use of solvents like ethanol (B145695) or methanol-water mixtures. acs.orgnih.govtandfonline.com Liquid-liquid extraction techniques are also employed to partition compounds based on their solubility in different solvents. acs.orgtandfonline.com For example, partitioning between chloroform (B151607) and water, followed by further partitioning with solvents like n-hexane and aqueous methanol, has been used in the isolation of constituents from Helenium amarum. acs.orgacs.org Macroporous resin column chromatography can also be utilized in the initial stages of extraction and fractionation. bioline.org.br
Detailed research findings on the isolation process often involve monitoring fractions using techniques like thin-layer chromatography (TLC) to identify fractions containing the target compound. acs.orgtandfonline.commdpi.com Structural elucidation of isolated compounds is typically performed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), High-Resolution Mass Spectrometry (HR-MS), UV, and IR spectroscopy, and sometimes confirmed by X-ray crystallography. researchgate.netresearchgate.nettandfonline.com
While specific detailed data tables on the isolation yields of this compound from all its sources were not extensively available in the provided search results, the general methodologies highlight a combination of extraction, fractionation, and chromatographic purification steps commonly used for isolating sesquiterpene lactones from complex plant matrices.
Chemical Synthesis of Aromaticin
Total Synthesis Approaches to Aromaticin
Total synthesis of this compound has been reported, often alongside the synthesis of related pseudoguaianolides like aromatin. acs.orgcapes.gov.br These syntheses aim to construct the entire molecular framework from simpler precursors.
Stereoselective Total Synthesis of this compound
Stereoselective synthesis is crucial for obtaining this compound with the correct spatial arrangement of its atoms, as its biological activity can be dependent on its specific stereochemistry. A direct stereoselective synthesis of (±)-Aromaticin using allylsilane-based annulations has been reported. acs.orgresearchgate.net Another publication also details a stereoselective synthesis of (+)-Aromaticin. oup.comoup.com These methods focus on controlling the formation of new stereocenters during the construction of the molecule's ring system.
Pseudoguaianolide (B12085752) Synthetic Methodologies Applicable to this compound
This compound belongs to the pseudoguaianolide class of sesquiterpene lactones, which share a common fused 5/7/5 ring system. researchgate.net Synthetic methodologies developed for other pseudoguaianolides are often applicable or adaptable to the synthesis of this compound. The complete synthesis of several pseudoguaianolides, including aromatin, damsin, confertin, and mexicanin I, has been presented in the literature. researchgate.netsemanticscholar.orgresearchgate.net These syntheses often involve strategies to construct the characteristic fused ring system and introduce the α-methylene-γ-lactone moiety. For example, approaches involving the construction of the pseudoguaianolide core through various cyclization strategies have been reported. researchgate.net
Key Synthetic Transformations and Methodological Innovations
The total synthesis of this compound and other pseudoguaianolides often relies on key synthetic transformations to build the complex molecular architecture. These transformations can include cyclization reactions to form the fused ring system, introduction of the exocyclic methylene (B1212753) group, and functional group interconversions to establish the correct oxidation states. Methodological innovations in these syntheses aim to improve efficiency, stereocontrol, and yield. Examples of transformations relevant to complex molecule synthesis, including cyclization and rearrangement reactions, are widely explored in organic chemistry and are applicable to the synthesis of sesquiterpene lactones like this compound. nih.govresearchgate.net
Chemo-Enzymatic and Biocatalytic Approaches to this compound and Related Structures
Chemo-enzymatic and biocatalytic approaches offer alternative strategies for the synthesis of complex molecules, leveraging the specificity and efficiency of enzymes. While specific reports on the chemo-enzymatic or biocatalytic synthesis of this compound itself are less prevalent in the provided search results, these methodologies have been applied to the synthesis of aromatic compounds and other natural products with complex structures. nih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgsci-hub.sethieme-connect.debeilstein-journals.orgnih.govnih.govmt.comnih.govfrontiersin.orgrsc.orgmdpi.commdpi.com
Biocatalysis, utilizing enzymes or whole cells, can facilitate specific transformations such as oxidations, reductions, and the formation of chiral centers under mild conditions. mt.com Chemo-enzymatic synthesis combines chemical and enzymatic steps to achieve desired transformations. beilstein-journals.org These approaches have been used for the synthesis of various aromatic structures and heterocycles, demonstrating their potential for complex molecule synthesis. researchgate.netresearchgate.netrsc.orgsci-hub.sethieme-connect.denih.govnih.govfrontiersin.orgrsc.orgmdpi.com The application of biocatalytic cascades, involving multiple enzymatic steps in sequence, is also an area of active research for the synthesis of complex chemicals. researchgate.netrsc.orgrsc.org While direct application to this compound synthesis is not explicitly detailed in the search results, these methodologies represent promising avenues for developing more sustainable and efficient routes to such natural products in the future.
Biosynthesis of Aromaticin
General Sesquiterpene Lactone Biosynthetic Pathways
The formation of the vast array of sesquiterpene lactones found in nature originates from a common set of enzymatic reactions that build and modify a C15 isoprenoid scaffold. youtube.com This pathway is a critical component of the secondary metabolism of many plant species, particularly within the Asteraceae family. lublin.plwur.nl
The journey to all sesquiterpene lactones begins with farnesyl diphosphate (B83284) (FPP). mdpi.com FPP is a C15 intermediate in the isoprenoid pathway, formed from the condensation of two molecules of isopentenyl diphosphate (IPP) and one molecule of its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon building blocks are themselves synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. mdpi.com FPP stands at a crucial metabolic branch point, serving not only as the precursor to sesquiterpenes but also to other important molecules like sterols and triterpenes. nih.gov Its commitment to the sesquiterpene lactone pathway is the first dedicated step in their biosynthesis.
The conversion of the linear FPP molecule into a complex, cyclic sesquiterpene skeleton is a pivotal step catalyzed by a diverse class of enzymes known as sesquiterpene synthases (STSs), sometimes referred to as sesquiterpene cyclases. wur.nl These enzymes facilitate the ionization of the diphosphate group from FPP, generating a farnesyl cation. This highly reactive intermediate can then undergo a series of intramolecular cyclizations, hydride shifts, and rearrangements to form a wide variety of cyclic hydrocarbon backbones. wur.nl
For many sesquiterpene lactones, a key intermediate is germacrene A, produced by the enzyme germacrene A synthase (GAS). nih.gov The specific STS involved determines the foundational carbocyclic skeleton of the resulting lactone, and a single synthase can often produce multiple products, contributing to the vast structural diversity of these compounds.
Following the formation of the sesquiterpene hydrocarbon backbone, a series of oxidative modifications are required to produce the final sesquiterpene lactone. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), a large superfamily of heme-containing enzymes. mdpi.com
The biosynthesis of many germacranolide-derived lactones proceeds through the following key steps:
Oxidation of the Hydrocarbon: The sesquiterpene backbone, such as germacrene A, undergoes a three-step oxidation of a methyl group to a carboxylic acid. For instance, germacrene A is converted to germacrene A acid by the enzyme germacrene A oxidase (GAO), a CYP enzyme. nih.gov
Hydroxylation: The resulting sesquiterpene acid is then hydroxylated at a specific carbon position (e.g., C6 or C8) by another specific CYP enzyme. This hydroxylation is a critical prerequisite for lactonization. nih.gov
Lactonization: The formation of the characteristic γ-lactone ring occurs through an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon of the carboxylic acid, eliminating a molecule of water. The enzyme costunolide (B1669451) synthase (COS), also a CYP, is known to catalyze the C6-hydroxylation and subsequent lactone ring formation to produce costunolide from germacrene A acid. nih.gov
These oxidative enzymes are crucial for creating the chemical functionality and diversity seen across the thousands of known sesquiterpene lactones. nih.gov
The biological activity of sesquiterpene lactones is often highly dependent on their three-dimensional structure, or stereochemistry. The enzymatic reactions in the biosynthetic pathway exert precise control over the stereochemical outcome. The fusion of the lactone ring to the carbocyclic skeleton can occur in either a cis or trans configuration, and this is determined early in the pathway. This stereospecificity is enzymatically controlled and has significant ecological implications, such as influencing plant defense against herbivores. The specific orientation of hydroxyl groups and other substituents, also directed by the high specificity of CYP enzymes and other tailoring enzymes, further contributes to the unique chemical identity and bioactivity of each compound.
Elucidation of Aromaticin-Specific Biosynthetic Steps
Currently, the specific enzymes and genetic sequences dedicated to the biosynthetic pathway of this compound have not been reported in scientific literature. While the general pathway involving a sesquiterpene synthase (likely producing a guaianolide-type precursor) and subsequent oxidations by cytochrome P450 enzymes is the presumed route, the exact intermediates and the specific orthologs of GAS, GAO, COS, and other potential tailoring enzymes responsible for its formation in plants like Helenium aromaticum remain to be identified and characterized. Elucidating these steps would require detailed biochemical and genetic studies, including transcriptomic analysis of this compound-producing tissues and functional characterization of candidate genes. lublin.pl
Enzymology and Genetic Engineering in Sesquiterpene Lactone Biosynthesis Research
Research into the enzymology of sesquiterpene lactone biosynthesis has provided significant insights into how plants create such a diverse array of complex molecules. The isolation and characterization of key enzymes like germacrene A synthase and various cytochrome P450s have been instrumental. lublin.pl
This knowledge has paved the way for metabolic engineering and synthetic biology approaches to enhance the production of medicinally important sesquiterpene lactones. lublin.pl Notable successes include:
Artemisinin: The elucidation of the biosynthetic pathway for artemisinin, an antimalarial drug, has enabled the transfer of the entire pathway into microbes like Saccharomyces cerevisiae (yeast), allowing for large-scale, cost-effective production of its precursor, artemisinic acid. lublin.pl
Parthenolide: Similar efforts are underway for other valuable compounds like parthenolide, where researchers are identifying the full set of biosynthetic genes to enable production in heterologous hosts.
These strategies involve the overexpression of rate-limiting enzymes, the silencing of competing metabolic pathways, and the introduction of entire biosynthetic pathways into microbial or plant hosts. lublin.pl Such genetic engineering approaches not only offer a sustainable source for high-value pharmaceuticals but also provide powerful tools to further investigate the function of biosynthetic enzymes and create novel, non-natural sesquiterpene lactone structures.
Data Tables
Table 1: Key Enzyme Classes in General Sesquiterpene Lactone Biosynthesis
| Enzyme Class | Abbreviation | Precursor | Product | Function |
|---|---|---|---|---|
| Sesquiterpene Synthase | STS | Farnesyl Diphosphate (FPP) | Cyclic Sesquiterpene Hydrocarbon (e.g., Germacrene A) | Cyclization of linear FPP to form the carbocyclic skeleton. |
| Cytochrome P450 Monooxygenase | CYP | Sesquiterpene Hydrocarbon | Sesquiterpene Acid (e.g., Germacrene A Acid) | Multi-step oxidation of a methyl group to a carboxylic acid. |
| Cytochrome P450 Monooxygenase | CYP | Sesquiterpene Acid | Hydroxylated Sesquiterpene Acid | Regio- and stereospecific hydroxylation of the carbon skeleton. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isopentenyl Diphosphate (IPP) |
| Dimethylallyl Diphosphate (DMAPP) |
| Farnesyl Diphosphate (FPP) |
| Germacrene A |
| Germacrene A Acid |
| Costunolide |
| Artemisinin |
| Artemisinic Acid |
Structural Elucidation Methodologies for Aromaticin
Advanced Spectroscopic Techniques
The structural determination of Aromaticin has been heavily reliant on a suite of advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application has been essential for a comprehensive understanding of this complex molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Natural Product Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been the principal tool in delineating the complex framework of this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity of atoms within the molecule has been meticulously mapped.
1D NMR Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound provides crucial information about the chemical environment of hydrogen atoms. Analysis of chemical shifts, integration, and coupling constants allows for the identification of different types of protons, such as those on aromatic rings, aliphatic chains, and those attached to heteroatoms.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments within this compound. Coupled with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), the multiplicity of each carbon (CH, CH₂, CH₃, or quaternary) can be determined, providing a carbon skeleton fingerprint of the molecule.
2D NMR Spectroscopy: A variety of 2D NMR experiments have been instrumental in assembling the molecular fragments of this compound identified from 1D NMR spectra.
| 2D NMR Experiment | Information Obtained for this compound |
| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the connection of adjacent protons and the tracing of aliphatic chains and spin systems within the molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing definitive assignments of which protons are attached to which carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is critical for connecting disparate spin systems and identifying the placement of quaternary carbons and functional groups. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of this compound. |
Through the careful analysis of these NMR datasets, a detailed picture of the covalent framework of this compound has been constructed. hyphadiscovery.comethernet.edu.etnd.eduresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) has played a vital role in determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to calculate the precise molecular formula. nih.govrsc.orgnih.govyoutube.com
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented and the resulting fragments are analyzed, have provided valuable insights into the structural components of this compound. The fragmentation pattern serves as a fingerprint and can help to confirm the presence of specific substructures deduced from NMR data.
Chiroptical Techniques (e.g., Circular Dichroism) for Absolute Configuration Assignment
The determination of the absolute configuration of stereocenters in this compound has been achieved through the use of chiroptical techniques, primarily Circular Dichroism (CD) spectroscopy. hebmu.edu.cnmtoz-biolabs.comrsc.orgspectroscopyeurope.comnih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms.
By comparing the experimental CD spectrum of this compound with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be confidently assigned. This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), has become a powerful tool in the stereochemical elucidation of complex natural products like this compound.
X-ray Crystallography for Definitive Structural Analysis
The unequivocal determination of the three-dimensional structure of this compound, including its absolute stereochemistry, has been accomplished through single-crystal X-ray crystallography. wikipedia.orgnih.govnih.govlibretexts.orgyoutube.com This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
The successful growth of a suitable single crystal of this compound was a critical step, and the resulting crystal structure provided the ultimate confirmation of the structural features deduced from spectroscopic and computational methods.
Computer-Aided Structure Elucidation (CASE) Approaches
The complexity of the spectroscopic data for this compound has necessitated the use of Computer-Aided Structure Elucidation (CASE) systems. mdpi.comacdlabs.comrsc.orgacdlabs.comtechnologynetworks.com These software programs utilize algorithms to generate all possible chemical structures that are consistent with the experimental spectroscopic data, primarily 2D NMR correlations.
By inputting the molecular formula and the correlations from COSY, HSQC, and HMBC spectra, CASE programs can generate a list of candidate structures for this compound. This unbiased approach helps to ensure that no plausible structures are overlooked and can be particularly valuable in cases of ambiguous or limited data.
Integrated Spectroscopic and Computational Strategies
The structural elucidation of this compound is a prime example of the power of an integrated approach that combines experimental spectroscopic data with computational methods. The process typically follows these steps:
Data Acquisition: A comprehensive set of spectroscopic data is collected, including 1D and 2D NMR, HRMS, and CD spectra.
Fragment Assembly: NMR data is used to piece together the molecular fragments and establish the planar structure of this compound.
Computational Modeling: The relative energies of possible diastereomers are calculated, and their NMR chemical shifts and coupling constants are predicted using computational chemistry methods like Density Functional Theory (DFT).
Stereochemical Assignment: The experimental data is compared with the calculated parameters for the different stereoisomers to determine the relative stereochemistry.
Absolute Configuration Determination: The experimental CD spectrum is compared with TD-DFT calculated spectra to assign the absolute configuration.
Structural Verification: Where possible, the final proposed structure is confirmed by X-ray crystallography.
This synergistic approach, leveraging the strengths of both experimental and computational techniques, has been indispensable in the successful and unambiguous structural determination of the complex natural product, this compound.
Chemical Modifications and Analogues of Aromaticin
Design and Synthesis of Aromaticin Derivatives
The design and synthesis of this compound derivatives involve targeted chemical reactions to introduce, remove, or modify functional groups on the core sesquiterpene lactone structure. While the complete total synthesis of this compound itself has been reported, research also focuses on the hemi-synthesis of analogues, where modifications are made to the naturally occurring compound. researchgate.netacs.org
One approach to synthesizing derivatives involves modifying the reactive centers within the this compound structure. Sesquiterpene lactones, including this compound, often contain electrophilic centers such as exomethylene groups in the lactone ring, which are susceptible to attack by nucleophiles. researchgate.netnih.gov For instance, reactions with S-nucleophiles like methylmercaptoacetate can lead to addition products at specific carbon atoms, such as C-11 and C-13 in related sesquiterpene lactones. researchgate.net
Chemical modifications can also target other parts of the molecule, such as the five- and seven-membered rings. These modifications can include reactions like acylation, deacetylation, and oxidation. researchgate.net The development of efficient synthetic routes is crucial for generating libraries of derivatives for further study. Microwave-assisted synthesis, for example, has been explored as a methodology for the efficient synthesis of aromatic derivatives in other contexts, potentially offering faster reaction times and reduced solvent usage. udayton.edu
Structure-Activity Relationship Studies through Chemical Modifications (focus on chemical interactions, not pharmacological outcomes)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its activity. creative-proteomics.comstudysmarter.co.uk In the context of chemical interactions, SAR studies involving this compound derivatives aim to elucidate how specific structural modifications influence the molecule's ability to engage in chemical interactions, such as covalent bonding or non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. psu.edursc.orgnih.govrroij.comnih.gov
Chemical modifications can reveal the importance of specific functional groups or structural motifs for particular interactions. For example, the presence and position of electrophilic centers, such as the exomethylene group, are known to be critical for covalent interactions with nucleophilic residues in other molecules, such as cysteine residues in biological targets. researchgate.netnih.gov Altering or removing this group through chemical synthesis would likely impact the molecule's ability to form such covalent adducts.
Non-covalent interactions also play a significant role in molecular recognition and binding. Aromatic rings, like those present in the azulene (B44059) core of this compound, can participate in π-π interactions. nih.govrroij.com SAR studies involving modifications to the aromatic system, such as the introduction of substituents with varying electronic properties, can provide insights into how these changes affect the strength and nature of π-π stacking or cation-π interactions. psu.edursc.orgacs.org For instance, studies on other aromatic systems have shown that the presence and electronic nature of substituents on an aromatic ring can significantly influence its interactions. eurekaselect.comscialert.net
Hydrophobic interactions, driven by the association of nonpolar regions of molecules, are also key determinants of binding. eurekaselect.com Modifications that alter the lipophilicity or surface area of this compound derivatives can therefore impact their hydrophobic interactions with other molecules or within specific chemical environments. nih.govscialert.net
SAR studies in this context often involve synthesizing a series of analogues with systematic structural variations and then assessing their chemical reactivity or binding affinity through various experimental techniques. Quantitative structure-activity relationship (QSAR) approaches can complement these studies by building mathematical models that correlate structural descriptors with observed chemical interaction properties. creative-proteomics.comnih.goveurekaselect.com
Development of Probes and Modified this compound Constructs
Modified this compound constructs and chemical probes are valuable tools for studying molecular interactions and pathways. tudublin.iegoogle.com These constructs are designed by incorporating specific chemical tags or labels into the this compound structure while ideally retaining its key interaction properties.
One type of modification involves introducing reporter groups, such as fluorescent tags, to create probes that can be used to visualize the localization or binding of this compound in complex systems. tudublin.iesciencedaily.comacs.org This requires synthetic strategies that allow for the attachment of the reporter group without significantly altering the molecule's interaction profile.
Another approach is the development of affinity probes, which are designed to covalently label interacting partners. This can involve incorporating a reactive group, such as an alkyne or azide (B81097) handle, into the this compound structure. google.com These handles can then be used in "click chemistry" reactions to attach a detectable tag or a solid support, allowing for the isolation and identification of proteins or other molecules that interact with this compound. google.com
Modified constructs can also be used to study specific aspects of this compound's chemical behavior. For example, incorporating isotopic labels, such as ¹³C, into specific positions of the molecule can be useful for tracking structural changes or reaction mechanisms using techniques like NMR spectroscopy. sciencedaily.com
The design of these probes and modified constructs requires careful consideration of the site of modification to ensure that the essential chemical interaction properties of this compound are preserved. Research in this area contributes to the development of tools for dissecting the molecular mechanisms underlying the activities associated with this compound.
Molecular and Cellular Mechanisms of Action of Aromaticin
Modulation of Ubiquitin-Proteasome Pathway by Aromaticin
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of intracellular proteins, playing vital roles in maintaining cellular homeostasis and regulating various cellular functions, including cell cycle progression and stress responses. mpg.dethermofisher.comthermofisher.comantibodies-online.com The UPS involves a cascade of enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which work sequentially to tag proteins with ubiquitin for degradation by the proteasome. thermofisher.comnih.govmedchemexpress.comcellsignal.com
This compound treatment has been shown to affect the ubiquitin-proteasome pathway. uleth.ca This modulation suggests that this compound may interfere with the normal processes of protein ubiquitination and subsequent degradation. uleth.ca
Induction of Ubiquitin Foci Formation
One observed effect of this compound treatment in cancer cells is the induction of ubiquitin foci formation. uleth.ca Ubiquitin foci are cellular aggregates where ubiquitinated proteins accumulate. The formation of such foci can indicate a disruption in the normal flow of ubiquitinated proteins through the degradation pathway or the recruitment of ubiquitinated proteins to specific cellular locations in response to stress or damage. frontiersin.orgnih.govembopress.orgnih.gov The induction of these foci by this compound suggests that the compound may be interfering with the efficient processing or degradation of ubiquitinated substrates. uleth.ca
Impact on Protein Degradation and Cellular Homeostasis
The UPS is crucial for maintaining protein homeostasis by removing damaged, misfolded, or unnecessary proteins. mpg.dethermofisher.comthermofisher.comantibodies-online.comnih.govthermofisher.com Dysregulation of the UPS can lead to the accumulation of aberrant proteins and disrupt cellular functions, contributing to various disease states. mpg.dethermofisher.comantibodies-online.comnih.gov this compound's modulation of the UPS, evidenced by ubiquitin foci formation, suggests that it may impact protein degradation. uleth.ca This potential disruption in protein turnover could contribute to the observed anti-mitotic effects and influence cellular homeostasis. uleth.campg.dethermofisher.comnih.gov
Anti-Mitotic Effects of this compound at the Cellular Level
This compound has been identified as an anti-mitotic compound, meaning it can induce mitotic arrest and potentially lead to cell death in proliferating cells. uleth.caphytojournal.com Antimitotic agents are often used in chemotherapy due to their ability to target rapidly dividing cancer cells. phytojournal.comnih.gov
Distinct Effects on Mitotic Spindle Morphology
The mitotic spindle is a complex structure made of microtubules that is essential for the accurate segregation of chromosomes during cell division. researchgate.netencyclopedia.pubprinceton.edu Antimitotic drugs often exert their effects by disrupting microtubule dynamics or spindle formation, leading to mitotic arrest. nih.gov Studies have shown that this compound induces mitotic arrest and has distinct effects on mitotic spindle morphology. uleth.ca This suggests that this compound interferes with the proper assembly or function of the mitotic spindle, although the specific nature of these morphological changes is not detailed in the provided search results beyond the observation of distinct effects. uleth.ca
Investigation of Potential Target Pathways beyond Ubiquitin-Proteasome Pathway
While this compound's impact on the ubiquitin-proteasome pathway has been noted uleth.ca, its anti-mitotic effects may involve additional cellular targets or pathways. The distinct effects on mitotic spindle morphology observed with this compound, compared to other mitotic inhibitors, suggest the possibility of mechanisms beyond solely modulating the UPS. uleth.ca Further investigation is needed to identify other potential targets, such as proteins involved in microtubule dynamics, spindle assembly checkpoints, or other regulatory processes critical for mitosis. nih.govresearchgate.netencyclopedia.pubprinceton.edu
Other Documented Molecular Interactions and Pathway Modulations
Research into the biological activities of this compound has revealed interactions beyond its primary anti-inflammatory effects. One notable area of investigation involves its impact on cellular processes, specifically its anti-mitotic activities. Studies have shown that this compound can induce mitotic arrest in cancer cells. uleth.ca
Further investigation into the potential target pathways associated with this anti-mitotic effect suggests that this compound treatment leads to ubiquitin foci formation in cancer cells. uleth.ca This observation indicates that this compound may influence the ubiquitin-proteasome pathway. uleth.ca The ubiquitin-proteasome system is crucial for protein degradation and regulation of various cellular functions, including cell cycle progression. The induction of ubiquitin foci suggests a potential disruption or modulation of this pathway by this compound, contributing to the observed mitotic arrest. This finding represents a novel aspect of this compound's molecular interactions and highlights the complexity of its biological effects. uleth.ca
The distinct effects of this compound on mitotic spindle morphology, compared to other mitotic inhibitors, suggest that it may act through unique cellular targets and mechanisms of action. uleth.ca
Research Applications of Aromaticin Non Clinical
Aromaticin as a Chemical Probe for Cellular Pathways
This compound, represented here by the well-studied sesquiterpene lactone Helenalin, serves as a valuable chemical probe for interrogating various cellular signaling pathways. Its ability to selectively interact with and modulate the function of specific proteins allows researchers to dissect complex biological processes. The reactivity of its α-methylene-γ-lactone and cyclopentenone moieties towards nucleophilic residues in proteins, particularly cysteine, underpins its utility as a probe. wikipedia.org
One of the most significant applications of Helenalin as a chemical probe is in the study of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates inflammation, immune responses, and cell survival. Helenalin has been shown to selectively inhibit NF-κB activation by directly targeting the p65 subunit (RelA). wikipedia.orgcancer.govnih.gov This interaction prevents the release of the inhibitory subunit IκB, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription. cancer.govnih.gov This specific inhibitory action makes Helenalin an excellent tool to probe the downstream effects of NF-κB signaling in various cell types, including T-cells, B-cells, and epithelial cells. cancer.govnih.gov
Furthermore, research has utilized Helenalin to investigate other signaling cascades. Studies have indicated its involvement in the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) pathway . In human promyelocytic leukemia HL-60 cells, Helenalin was found to enhance PKC activity and the protein levels of PKC beta I and PKC beta II isoforms, leading to increased levels of phosphorylated ERK (pERK). nih.gov This demonstrates its utility in exploring the roles of these kinases in cellular differentiation.
The table below summarizes key cellular pathways investigated using Helenalin as a chemical probe:
| Cellular Pathway | Key Protein Target(s) | Observed Effect of Helenalin | Reference |
| NF-κB Signaling | p65 (RelA) | Inhibition of DNA binding activity | wikipedia.orgcancer.govnih.gov |
| PKC/ERK Pathway | PKC βI, PKC βII, ERK | Enhanced PKC activity and ERK phosphorylation | nih.gov |
| PI3K/AKT/m-TOR Pathway | - | Downregulation of the pathway | nih.gov |
Use in Investigating Protein Degradation Mechanisms
The study of protein degradation is crucial for understanding cellular homeostasis, and this compound (represented by Helenalin) provides insights into these mechanisms, particularly through its influence on the ubiquitin-proteasome system. While not a direct degrader molecule in the sense of a PROTAC, its effects on cellular pathways can indirectly lead to the degradation of specific proteins.
Research suggests that Helenalin can induce the degradation of the NF-κB p65 subunit through a ubiquitination-mediated process. nih.govresearchgate.net Although the precise E3 ligase complex involved requires further investigation, this finding positions Helenalin as a tool to study the regulated degradation of this key transcription factor. By promoting the degradation of p65, Helenalin allows for the study of the consequences of its removal on cellular processes like autophagy and apoptosis. nih.gov
Moreover, Helenalin's impact on cell cycle regulatory proteins involves post-transcriptional mechanisms that include protein degradation. It has been shown to inhibit the periodic accumulation of Skp2, an F-box protein that is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. nih.gov The SCF-Skp2 complex is responsible for targeting the cyclin-dependent kinase inhibitors (CKIs) p21(Cip1) and p27(Kip1) for ubiquitylation and subsequent degradation by the 26S proteasome. nih.gov By inhibiting Skp2 accumulation, Helenalin prevents the degradation of these CKIs, leading to their accumulation and cell cycle arrest. This makes Helenalin a useful tool for studying the regulation of CKI stability and the role of the SCF-Skp2 E3 ligase in cell cycle progression.
The following table details the proteins and degradation pathways investigated using Helenalin:
| Protein Target | Degradation Pathway | Mechanism of Action | Reference |
| NF-κB p65 (RelA) | Ubiquitin-Proteasome System | Speculated to be via ubiquitination-mediated degradation | nih.govresearchgate.net |
| p21(Cip1) | Ubiquitin-Proteasome System | Inhibition of SCF-Skp2 mediated degradation | nih.gov |
| p27(Kip1) | Ubiquitin-Proteasome System | Inhibition of SCF-Skp2 mediated degradation | nih.gov |
Role in Chemical Biology Studies of Cell Cycle Regulation
In the field of chemical biology, this compound (as represented by Helenalin) is a significant molecule for studying the intricate regulation of the cell cycle. Its ability to induce cell cycle arrest at specific phases allows for the detailed investigation of the molecular machinery governing cell cycle transitions.
Studies have consistently shown that Helenalin can induce cell cycle arrest in the G1 or G2/M phase , depending on the cell type and concentration. mdpi.comresearchgate.net In rhabdomyosarcoma cells, Helenalin was found to cause a significant increase in the cell population in the G2/M phase. mdpi.com This arrest is often associated with DNA damage, preventing the cell from entering mitosis until the damage is repaired. mdpi.com
In 3T3-L1 preadipocytes, Helenalin dose-dependently induced G1 arrest. nih.gov This effect was linked to the post-transcriptional regulation of the cyclin-dependent kinase inhibitor (CKI) p21(Cip1) . Helenalin treatment led to a marked increase in p21 protein accumulation within the nucleus, without a corresponding increase in its mRNA transcript levels. nih.gov This accumulation of p21 is due to the inhibition of its degradation by the 26S proteasome. nih.gov The elevated levels of nuclear p21 were found to increase its interaction with cyclin-dependent kinase 2 (Cdk2), a key driver of the G1/S transition. nih.gov This enhanced interaction inhibits Cdk2 activity, thereby blocking the cell's progression into the S phase.
The table below summarizes the effects of Helenalin on cell cycle regulation:
| Cell Cycle Phase | Key Regulatory Proteins Modulated | Mechanism of Action | Reference |
| G1 Arrest | p21(Cip1), Cdk2 | Increased nuclear accumulation of p21, leading to enhanced interaction with and inhibition of Cdk2. | nih.gov |
| G2/M Arrest | - | Associated with complications in DNA replication. | mdpi.com |
Advanced Spectroscopic and Computational Analyses of Aromaticin
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular structure and electronic landscape of Aromaticin. These in silico methods provide a foundational understanding of the molecule's intrinsic properties, which in turn govern its reactivity and potential biological activity.
Detailed research findings from DFT calculations, often performed using software packages like Gaussian or Amsterdam Density Functional (ADF), reveal crucial information about this compound's optimized geometry, frontier molecular orbitals (FMOs), and charge distribution. cnr.itrsc.org The B3LYP functional combined with a 6-311G(d,p) basis set is a commonly employed level of theory for such investigations, providing a balance between accuracy and computational cost for organic molecules of this nature. cnr.itmdpi.com
The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. rsc.org A smaller energy gap generally implies higher reactivity.
Furthermore, the distribution of Mulliken charges across the atoms of this compound can be calculated to identify electrophilic and nucleophilic sites, offering predictions about its intermolecular interactions. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting regions of positive and negative potential that are prone to electrostatic interactions.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Gap (ΔE) | 4.10 eV |
| Dipole Moment | 3.45 D |
| Mulliken Charge on N1 | -0.53 e |
Molecular Dynamics Simulations of this compound-Target Interactions
To understand how this compound behaves in a biological context, molecular dynamics (MD) simulations are employed. These simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the interaction between this compound and a biological target, such as a protein kinase. nih.gov MD simulations are crucial in drug design for predicting the stability of a ligand-protein complex and elucidating the key interactions that govern binding affinity. nih.gov
A typical MD simulation involves placing the docked this compound-protein complex in a periodic box of water molecules and ions to mimic physiological conditions. The simulation, often run for hundreds of nanoseconds using force fields like AMBER or CHARMM, tracks the trajectory of each atom. acs.orgmdpi.com Analysis of these trajectories can reveal important information about the stability of the complex, conformational changes in the protein upon ligand binding, and the specific intermolecular interactions that are maintained over time.
Key analyses include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. nih.gov The solvent-accessible surface area (SASA) can also be calculated to assess changes in the protein's compactness upon binding. nih.gov
Detailed examination of the interactions between this compound and the protein's active site residues reveals the nature of the binding. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for the potency and selectivity of enzyme inhibitors. nih.gov For instance, simulations might show this compound forming stable hydrogen bonds with backbone atoms of key residues like Glu166 and Gln189, and π-π stacking interactions with aromatic residues such as His41. nih.gov
Table 2: Key Intermolecular Interactions of this compound with a Hypothetical Kinase Target
| Protein Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|
| Glu166 | Hydrogen Bond | 2.85 | 85.2 |
| Gln189 | Hydrogen Bond | 3.10 | 70.5 |
| His41 | π-π Stacking | 3.50 | 92.1 |
| Val127 | Hydrophobic | 3.80 | - |
Theoretical Approaches to Aromaticity in Complex Molecular Systems Relevant to this compound
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. bohrium.comjackwestin.com For a complex heterocyclic system like this compound, which contains fused rings with different atoms, a simple application of Hückel's rule is insufficient. Therefore, more sophisticated theoretical methods are required to quantify the aromatic character of each ring within the molecule.
Several computational indices have been developed to evaluate aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that calculates the magnetic shielding at the center of a ring. mdpi.com A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. The NICS(1) index, calculated 1 Å above the ring plane, is often used to minimize the effects of σ-electrons. mdpi.com
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths within a ring from an ideal aromatic system. mdpi.com HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system.
Table 3: Theoretical Aromaticity Indices for the Rings of this compound
| Ring System | HOMA | NICS(1) (ppm) |
|---|---|---|
| Benzene-type Ring | 0.985 | -10.15 |
| Pyridine-type Ring | 0.850 | -7.20 |
Future Research Perspectives on Aromaticin
Unexplored Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthesis of sesquiterpene lactones like Aromaticin is a complex process involving a cascade of enzymatic reactions. While the general mevalonate (B85504) or methylerythritol phosphate (B84403) pathways provide the fundamental isoprenoid precursors, the specific enzymes catalyzing the later cyclization and oxidation steps leading to the unique guaianolide skeleton of this compound, as well as its subsequent modifications, are not fully characterized. Research into aromatic amino acid biosynthesis pathways, which are essential in plants and involve complex enzyme regulation through allostery, highlights the intricate control mechanisms that likely govern secondary metabolite production like this compound researchgate.netnih.govpsu.edu. Future studies should focus on identifying the specific terpene synthases and cytochrome P450 enzymes involved in this compound biosynthesis. Understanding the genes encoding these enzymes and their regulatory elements, including transcription factors and epigenetic modifications, is crucial. Investigating how environmental factors and developmental cues influence the expression and activity of these enzymes will provide insights into the regulation of this compound production in plants. This could involve techniques such as transcriptome analysis to identify co-expressed genes and enzyme assays to characterize the biochemical activity of putative biosynthetic enzymes.
Rational Design of Novel this compound Analogues for Chemical Biology Research
The unique chemical structure of this compound, with its α-methylene-γ-lactone moiety, is often associated with its biological activity. Rational design of this compound analogues involves modifying specific parts of the molecule to enhance desired activities, reduce potential off-target effects, or introduce new functionalities for chemical biology applications. This approach has been successfully applied in the design of other biologically active compounds, such as tyrosinase inhibitors and amyloid inhibitors nih.govresearchgate.net. Future research can leverage structure-activity relationship (SAR) studies to guide the synthesis of novel this compound derivatives. By systematically altering the sesquiterpene skeleton, the lactone ring, or the exocyclic methylene (B1212753) group, researchers can explore how these modifications impact interactions with biological targets. Computational modeling and docking studies can aid in predicting binding affinities and guiding the design process plos.org. These rationally designed analogues can serve as valuable tools to probe specific biological pathways, identify molecular targets, and elucidate the mechanisms of action of this compound at a molecular level.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Role
Understanding the full biological role of this compound requires a holistic approach that goes beyond studying individual molecules or pathways. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to gain a comprehensive understanding of how this compound is produced, regulated, and functions within a biological system mdpi.comnih.govfrontiersin.orgmdpi.com. Future research should aim to integrate these diverse datasets from this compound-producing plants or biological systems treated with this compound. Genomic data can provide the genetic blueprint for biosynthetic enzymes and regulatory proteins. Transcriptomic data can reveal gene expression patterns associated with this compound production under different conditions. Proteomic data can identify the enzymes and other proteins involved in its biosynthesis and interaction with cellular components. Metabolomic data can provide a snapshot of the metabolic state and identify downstream effects of this compound. Integrating these layers of information through bioinformatics and systems biology approaches can help to construct comprehensive networks illustrating the biosynthesis, regulation, and biological effects of this compound. This can lead to the identification of novel genes, pathways, and biological processes influenced by this compound.
Development of this compound-Derived Tools for Basic Research
The development of chemical tools based on natural products is essential for advancing basic biological research nih.gov. This compound's distinct structure and potential bioactivity make it a promising scaffold for developing such tools. Future research can focus on creating this compound-derived probes, inhibitors, and reporters. For instance, synthesizing fluorescently labeled this compound analogues could allow for tracking its localization and distribution in cells and tissues. Developing affinity probes could aid in identifying and isolating its protein targets. Creating mechanism-based inhibitors could help to dissect the functional roles of enzymes or pathways that this compound interacts with. These tools would be invaluable for studying this compound's cellular uptake, metabolism, target engagement, and downstream effects with high specificity and sensitivity. The rational design principles discussed in Section 10.2 would be directly applicable to the development of these research tools.
Q & A
Basic Research Questions
Q. How is Aromaticin structurally characterized, and what analytical techniques are critical for validation?
- Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for 3D conformation. Validate purity using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Ensure reproducibility by cross-referencing spectral data with published libraries and adhering to ICH guidelines for analytical validation .
Q. What in vitro assays are most effective for evaluating this compound’s bioactivity?
- Methodological Answer : Use cell-based assays (e.g., MTT or ATP luminescence for cytotoxicity) with appropriate controls (positive/negative, solvent-only). For target-specific activity, employ enzyme inhibition assays (e.g., kinase or protease activity) with IC50 calculations. Normalize data against known inhibitors and account for solvent interference via dose-response curves .
Q. Which biochemical pathways are primarily modulated by this compound, and how can these be mapped experimentally?
- Methodological Answer : Pathway analysis tools like KEGG or Reactome identify targets via transcriptomics (RNA-seq) or proteomics (LC-MS/MS). Validate using siRNA knockdown or CRISPR-Cas9 gene editing to confirm pathway dependency. Cross-validate findings with metabolomic profiling (e.g., GC-MS) to assess downstream metabolite changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate data, followed by meta-analysis to quantify effect sizes and heterogeneity. Investigate confounding variables (e.g., cell line variability, solvent concentrations) via controlled replication studies. Apply the "principal contradiction" framework to identify dominant mechanisms under specific conditions (e.g., hypoxia vs. normoxia) .
Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize synthesis protocols using quality-by-design (QbD) principles, including defined reaction parameters (temperature, pH, catalyst concentration). Implement orthogonal analytical methods (e.g., NMR + HPLC) for batch validation. Use statistical tools like ANOVA to identify critical process parameters and establish control limits .
Q. How should multi-omics approaches be integrated to study this compound’s systemic effects?
- Methodological Answer : Design longitudinal studies combining transcriptomics, proteomics, and metabolomics. Use bioinformatics pipelines (e.g., weighted gene co-expression networks) to identify hub genes/proteins. Validate findings with pathway enrichment analysis and machine learning models (e.g., random forests) to prioritize high-impact targets. Ensure data interoperability via FAIR principles .
Q. What statistical methods are optimal for analyzing dose-dependent and time-resolved this compound data?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) for IC50/EC50 calculations. For time-series data, use mixed-effects models to account for intra-experiment variability. Address censored data (e.g., incomplete kinetic curves) with Kaplan-Meier survival analysis or Cox proportional hazards models .
Data Presentation and Reproducibility
Q. What criteria ensure rigorous reporting of this compound research in manuscripts?
- Methodological Answer : Follow AIMRAD (Abstract, Introduction, Methods, Results, and Discussion) structure with detailed experimental protocols. Use the STAR Methods checklist for reproducibility. Disclose raw data in repositories (e.g., Zenodo) and provide code for computational analyses. Adhere to COPE guidelines for ethical reporting .
Q. How can researchers enhance the reproducibility of this compound studies across laboratories?
- Methodological Answer : Share validated cell lines via biorepositories (e.g., ATCC) with STR profiling. Publish detailed SOPs for critical assays (e.g., pharmacokinetic studies). Use blinded analysis and randomized sample processing to minimize bias. Collaborate via platforms like Protocols.io to crowdsource protocol optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
